(R)-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group during various chemical reactions.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain elongation.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, where protecting groups are essential for selective reactions.
Biocatalysis: The compound is used in biocatalytic processes to study enzyme-substrate interactions and enzyme specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: Amino acid derivative
Reagent: Di-tert-butyl dicarbonate (Boc2O)
Base: Triethylamine
Solvent: Dichloromethane
Conditions: Room temperature
Industrial Production Methods
In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amino group can engage in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-valine
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-methylpent-4-enoic acid is unique due to its specific structure, which includes a pent-4-enoic acid moiety. This structure provides distinct reactivity patterns compared to other Boc-protected amino acids, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAKOPYGXUPPU-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652928 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129786-68-1 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-2-methylpent-4-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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